

Unveiling the Technical Landscape of (3S)-3-Hydroxyicosanoyl-CoA: A Comprehensive Guide

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Compound of Interest

Compound Name: (3S)-3-hydroxyicosanoyl-CoA

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Shanghai, China – December 5, 2025 – A comprehensive technical guide on **(3S)-3-hydroxyicosanoyl-CoA**, a key intermediate in very-long-chain fatty acid metabolism, is now available for researchers, scientists, and professionals in drug development. This document provides in-depth information on its chemical properties, metabolic role, and associated enzymatic processes, addressing a critical need for detailed technical data in the field of lipid biochemistry and metabolic research.

(3S)-3-hydroxyicosanoyl-CoA, with the CAS number 226558-54-9, is a pivotal molecule in the intricate process of fatty acid beta-oxidation. This guide offers a structured overview of its characteristics and biological significance.

Core Chemical and Physical Data

A foundational aspect of any biochemical study is the precise characterization of the molecule of interest. The key quantitative data for **(3S)-3-hydroxyicosanoyl-CoA** are summarized below.

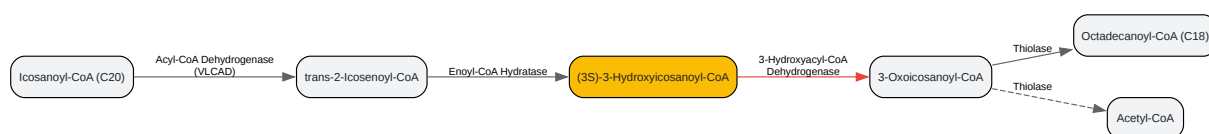
Property	Value	Source
CAS Number	226558-54-9	[1][2]
Molecular Weight	1078.05 g/mol	[1]
Chemical Formula	C41H74N7O18P3S	[1]

The Biological Role of (3S)-3-Hydroxyicosanoyl-CoA in Very-Long-Chain Fatty Acid Beta-Oxidation

(3S)-3-hydroxyicosanoyl-CoA is an essential intermediate in the mitochondrial beta-oxidation of very-long-chain fatty acids (VLCFAs), which are fatty acids with 20 or more carbon atoms. The breakdown of these fatty acids is a critical source of energy, particularly in tissues with high energy demands such as the heart and skeletal muscle.

The metabolic processing of **(3S)-3-hydroxyicosanoyl-CoA** is a key step within the beta-oxidation spiral. This pathway systematically shortens the fatty acyl chain by two carbons in each cycle, generating acetyl-CoA, NADH, and FADH₂, which are subsequently utilized in the citric acid cycle and the electron transport chain to produce ATP.

The central enzyme acting upon **(3S)-3-hydroxyicosanoyl-CoA** is very-long-chain 3-hydroxyacyl-CoA dehydrogenase. This enzyme catalyzes the conversion of **(3S)-3-hydroxyicosanoyl-CoA** to 3-oxoicosanoyl-CoA, an oxidation step that is crucial for the subsequent cleavage of the fatty acyl chain. Deficiencies in this enzyme can lead to serious metabolic disorders characterized by the accumulation of long-chain fatty acids and their derivatives.



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Figure 1: The role of **(3S)-3-hydroxyicosanoyl-CoA** in the beta-oxidation of icosanoyl-CoA.

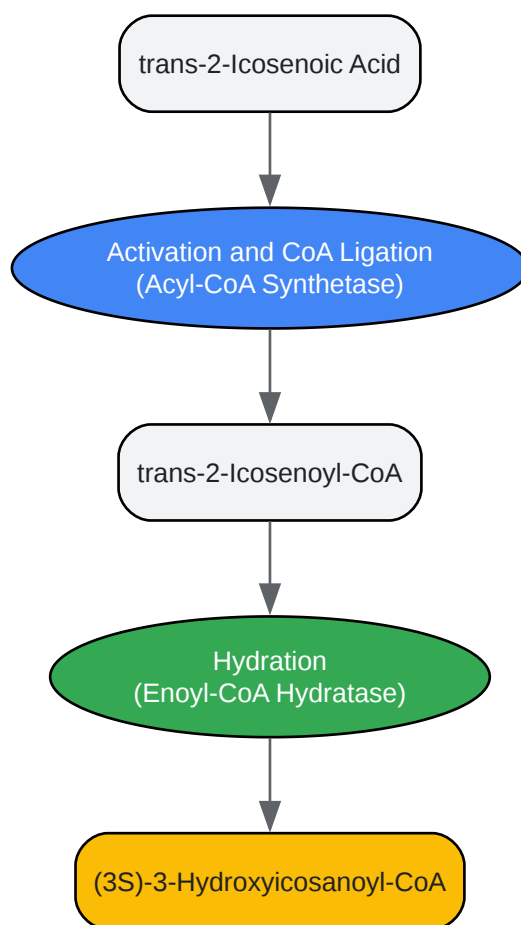
Experimental Methodologies

Advancements in the study of lipid metabolism rely on robust experimental protocols. While specific protocols for **(3S)-3-hydroxyicosanoyl-CoA** are not widely published, established methods for similar long-chain acyl-CoAs can be adapted.

General Protocol for the Enzymatic Synthesis of Long-Chain 3-Hydroxyacyl-CoAs

The enzymatic synthesis of 3-hydroxyacyl-CoAs can be achieved through a two-step process starting from the corresponding 2,3-enoyl free acid. This method, while described for shorter chain molecules, provides a framework for the synthesis of **(3S)-3-hydroxyicosanoyl-CoA**.

- **CoA Ligation:** The initial step involves the activation of the free fatty acid and its ligation to Coenzyme A. This can be catalyzed by an acyl-CoA synthetase or a CoA ligase with broad substrate specificity.
- **Hydration:** The resulting enoyl-CoA is then hydrated to form the 3-hydroxyacyl-CoA. This reaction is catalyzed by enoyl-CoA hydratase. For very-long-chain substrates, a specific very-long-chain enoyl-CoA hydratase would be required.



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Figure 2: A generalized workflow for the enzymatic synthesis of **(3S)-3-hydroxyicosanoyl-CoA**.

General Protocol for the Assay of Very-Long-Chain 3-Hydroxyacyl-CoA Dehydrogenase Activity

The activity of 3-hydroxyacyl-CoA dehydrogenase is typically measured spectrophotometrically by monitoring the reduction of NAD⁺ to NADH at 340 nm.

- **Reaction Mixture:** A typical reaction mixture would contain a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), NAD⁺, the enzyme source (e.g., purified enzyme or mitochondrial extract), and the substrate, **(3S)-3-hydroxyicosanoyl-CoA**.
- **Initiation and Measurement:** The reaction is initiated by the addition of the substrate. The increase in absorbance at 340 nm, corresponding to the formation of NADH, is monitored

over time.

- **Data Analysis:** The rate of the reaction is calculated from the linear portion of the absorbance versus time plot, using the molar extinction coefficient of NADH.

Regulation of Very-Long-Chain Fatty Acid Beta-Oxidation

The beta-oxidation of VLCFAs is a tightly regulated process to meet the energetic demands of the cell while preventing the accumulation of potentially toxic lipid intermediates. The regulation occurs at multiple levels, including:

- **Substrate Availability:** The entry of fatty acids into the mitochondria is a key regulatory step, controlled by the carnitine palmitoyltransferase (CPT) system.
- **Transcriptional Control:** The expression of genes encoding the enzymes of beta-oxidation is regulated by transcription factors such as peroxisome proliferator-activated receptors (PPARs), which are activated in response to changes in cellular energy status.
- **Allosteric Regulation:** The activity of the enzymes within the beta-oxidation pathway can be allosterically regulated by the ratios of key metabolites such as NADH/NAD⁺ and acetyl-CoA/CoA.

Further research into the specific regulatory mechanisms involving **(3S)-3-hydroxyicosanoyl-CoA** will be crucial for a complete understanding of VLCFA metabolism and its role in health and disease.

This technical guide serves as a valuable resource for the scientific community, providing a consolidated source of information on **(3S)-3-hydroxyicosanoyl-CoA**. As research in metabolomics and lipidomics continues to expand, a deeper understanding of such key metabolic intermediates will be instrumental in developing novel therapeutic strategies for a range of metabolic disorders.

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- To cite this document: BenchChem. [Unveiling the Technical Landscape of (3S)-3-Hydroxyicosanoyl-CoA: A Comprehensive Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15545327#3s-3-hydroxyicosanoyl-coa-cas-number-and-molecular-weight>]

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